Dryocrassin ABBA: A Phloroglucinol Derivative with Diverse Pharmacological Activities
Dryocrassin ABBA: A Phloroglucinol Derivative with Diverse Pharmacological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dryocrassin ABBA is a naturally occurring phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma.[1][2] This complex tetrameric compound has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antiviral, antibacterial, and antitumor effects.[3][4] Preclinical studies have highlighted its therapeutic potential, particularly as an antiviral agent against influenza and coronaviruses, and as a novel antibacterial agent against pathogenic bacteria like Staphylococcus aureus.[2][5] This document provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanisms of action of Dryocrassin ABBA, intended for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
Dryocrassin ABBA is a large, polyphenolic molecule belonging to the phloroglucinol class.[1] Its complex structure is characterized by four substituted phloroglucinol rings linked by methylene bridges. The specific arrangement of acyl and alkyl groups on these rings is crucial for its biological activity.
| Property | Value | Reference |
| Molecular Formula | C43H48O16 | [6] |
| Molecular Weight | 820.8 g/mol | [6] |
| IUPAC Name | 2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | [6] |
| CAS Number | 12777-70-7 | [3][6] |
| Purity | >99% (as determined by HPLC) | [7][8] |
| Solubility | Soluble in Pyridine, DMSO, Methanol | [9] |
Pharmacological Activities and Quantitative Data
Dryocrassin ABBA exhibits a range of pharmacological effects, with significant data available on its antiviral and antibacterial properties.
Antiviral Activity
The compound has demonstrated potent inhibitory effects against several clinically relevant viruses. Its mechanism often involves targeting key viral enzymes necessary for replication and propagation.[2][6]
| Virus Target | Assay Type | Metric | Value | Reference |
| Influenza A (H5N1) | Neuraminidase Inhibition | IC50 | 18.59 ± 4.53 µM | [2][10] |
| Influenza A (H7N9) | Neuraminidase Inhibition | IC50 | 3.6 µM | [6] |
| SARS-CoV-2 | Main Protease (Mpro) Inhibition | - | Inhibitory Activity Confirmed | [2][11] |
| SARS-CoV-2 | Antiviral Assay (Vero cells) | IC50 | Dose-dependent inhibition | [12] |
| SARS-CoV | Antiviral Assay (Vero cells) | IC50 | Dose-dependent inhibition | [12] |
| MERS-CoV | Antiviral Assay (Vero cells) | IC50 | Dose-dependent inhibition | [12] |
Antibacterial Activity
Dryocrassin ABBA has shown efficacy against Gram-positive bacteria, notably Staphylococcus aureus, by inhibiting enzymes crucial for bacterial virulence.[3][5]
| Bacterial Target | Assay Type | Metric | Value | Reference |
| S. aureus | Sortase A (SrtA) Inhibition | IC50 | 24.17 µM | [3][6] |
| S. aureus | vWbp Coagulase Activity | - | Significant Inhibition | [5][13] |
Antitumor and Immunosuppressive Activity
The compound also possesses antitumor and immunomodulatory properties.[3][5] It has been shown to induce apoptosis in cancer cells and suppress the function of dendritic cells, suggesting potential applications in oncology and transplantation.[3][5][13][14]
Preclinical Pharmacokinetics and Toxicity
Pharmacokinetic studies in mice have provided promising data for its potential as a therapeutic agent.[2][11]
| Parameter | Observation | Reference |
| Toxicity (Mice) | Approximate lethal dose >10 mg/kg (5-day repeated dose) | [2][11] |
| Cytotoxicity (MDCK cells) | TC50 > 400 µM | [7][10] |
| Microsomal Stability | Good | [2][11] |
| hERG Inhibition | Low | [2][11] |
| CYP450 Inhibition | Low | [2][11] |
| Half-life (in vivo) | 5.5–12.6 hours | [2][11] |
| Plasma Exposure (in vivo) | AUC 19.3–65 µg·h/mL | [2][11] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the efficacy and properties of Dryocrassin ABBA.
In Vivo Antiviral Efficacy (H5N1 Mouse Model)
This protocol was adapted from a study evaluating Dryocrassin ABBA against an amantadine-resistant H5N1 influenza strain.[8][15]
-
Animal Model : Specific-pathogen-free female BALB/c mice, 6-8 weeks old.
-
Virus Inoculation : Mice were intranasally inoculated with 10^4.5 ELD50 of H5N1 virus in a 100 µl volume. A control group received saline.
-
Drug Administration : Treatment began on day 2 post-inoculation and continued for 7 days. Dryocrassin ABBA was administered daily via oral gavage at doses of 12.5, 18.0, and 33 mg/kg body weight. A positive control group received amantadine hydrochloride (20 mg/kg), and an untreated group received saline.
-
Efficacy Assessment :
-
Survival Rate : Monitored daily for 14 days.
-
Body Weight : Measured daily as an indicator of morbidity.
-
Lung Index and Viral Load : On days 7 and 14 post-infection, a subset of mice was euthanized. Lungs were weighed to calculate the lung index (lung weight / body weight × 100). Lung tissues were then homogenized to determine viral loads via quantitative real-time PCR.[4][15]
-
In Vitro Anticoronaviral Assay (Immunofluorescence-based)
This method was used to assess the inhibitory activity of Dryocrassin ABBA against SARS-CoV-2, SARS-CoV, and MERS-CoV.[2][12]
-
Cell Line : Vero cells were seeded in 96-well plates.
-
Compound Preparation : Dryocrassin ABBA was dissolved in DMSO and serially diluted to the desired concentrations.
-
Infection and Treatment : Cells were infected with the respective coronavirus. After viral adsorption, the inoculum was removed, and cells were treated with media containing various concentrations of Dryocrassin ABBA.
-
Immunofluorescence Staining : After a set incubation period, cells were fixed and permeabilized. The expression of a viral protein (e.g., Nucleocapsid protein) was detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. Cell nuclei were counterstained with Hoechst dye.
-
Data Analysis : Images were acquired using a confocal microscope. The percentage of infected cells was quantified, and the IC50 value was calculated using non-linear regression analysis. Cell viability was assessed in parallel using a standard assay (e.g., CCK-8) to determine cytotoxicity.
Purity Determination by HPLC
This protocol is for assessing the purity of a Dryocrassin ABBA sample.[7][9]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mobile Phase : Isopropanol - Methanol - Chloroform - H2O - Phosphoric acid (102:20:12:24:0.1 v/v).
-
Flow Rate : 1.0 ml/min.
-
Column Temperature : Room Temperature.
-
Detection : UV absorbance at 283 nm.
-
Analysis : The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the peak corresponding to Dryocrassin ABBA (retention time ~8.4 min) relative to the total peak area.[7][8]
Mechanisms of Action and Signaling Pathways
Dryocrassin ABBA's diverse biological effects stem from its ability to interact with multiple molecular targets. The diagrams below illustrate some of its key mechanisms of action.
Caption: Antiviral mechanism of Dryocrassin ABBA targeting key viral enzymes.
Caption: Antibacterial workflow of Dryocrassin ABBA against S. aureus.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dryocrassin ABBA, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy Dryocrassin ABBA | 12777-70-7 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemfaces.com [chemfaces.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dryocrassin ABBA | CAS#:12777-70-7 | Chemsrc [chemsrc.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dryocrassin ABBA, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
